molecular formula C₂₀H₂₉NO₈ B1140453 rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide CAS No. 1799830-07-1

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide

Cat. No.: B1140453
CAS No.: 1799830-07-1
M. Wt: 411.45
Attention: For research use only. Not for human or veterinary use.
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Description

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide: is a metabolite of Venlafaxine, a well-known antidepressant. This compound is part of the broader family of Venlafaxine metabolites and is characterized by its molecular formula C20H29NO8 and a molecular weight of 411.45 . It is primarily used in research settings to study the metabolic pathways and effects of Venlafaxine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide typically involves multiple steps, starting from Venlafaxine. The process includes demethylation and glucuronidation reactions. The demethylation is often carried out using reagents like sodium hydroxide or potassium hydroxide under controlled conditions. The glucuronidation step involves the use of glucuronic acid or its derivatives in the presence of catalysts such as UDP-glucuronosyltransferase .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids , while reduction can produce alcohols .

Scientific Research Applications

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves its interaction with neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine , thereby increasing their levels in the synaptic cleft. This action is facilitated through its binding to serotonin and norepinephrine transporters . Additionally, it has a weak inhibitory effect on dopamine reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is unique due to its specific glucuronidation, which makes it more water-soluble and easier to excrete from the body. This property is particularly useful in pharmacokinetic studies to understand the drug’s metabolism and excretion pathways .

Properties

CAS No.

1799830-07-1

Molecular Formula

C₂₀H₂₉NO₈

Molecular Weight

411.45

Origin of Product

United States

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